nor-Binaltorphimine dihydrochloride
Overview
Description
Nor-Binaltorphimine dihydrochloride is a potent and selective κ-opioid receptor antagonist. It is widely used in scientific research due to its high selectivity for the κ-opioid receptor, without affecting the μ- or δ-opioid receptors . This compound has significant implications in the study of pain, addiction, anxiety, depression, and sleep disorders .
Preparation Methods
The synthesis of nor-Binaltorphimine dihydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Cyclization reactions: to form the core structure.
Functional group modifications: to introduce the necessary substituents.
Purification steps: to isolate the final product with high purity.
Chemical Reactions Analysis
Nor-Binaltorphimine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall structure and function.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace existing groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nor-Binaltorphimine dihydrochloride is extensively used in scientific research, particularly in the following areas:
Pain Research: It is used to study the role of κ-opioid receptors in pain modulation.
Addiction Studies: The compound helps in understanding the mechanisms of addiction and potential treatments.
Anxiety and Depression: Research has shown that this compound has antidepressant and anxiolytic-like effects.
Sleep Disorders: It is also used to investigate the role of κ-opioid receptors in sleep regulation.
Mechanism of Action
Nor-Binaltorphimine dihydrochloride exerts its effects by selectively blocking the κ-opioid receptors. This blockade prevents the activation of these receptors by endogenous or exogenous agonists, thereby modulating various physiological and behavioral responses . The compound’s high selectivity for κ-opioid receptors makes it a valuable tool in research, as it does not significantly affect μ- or δ-opioid receptors .
Comparison with Similar Compounds
Nor-Binaltorphimine dihydrochloride is unique due to its high selectivity for κ-opioid receptors. Similar compounds include:
Binaltorphimine: Another κ-opioid receptor antagonist with similar properties.
5’-Guanidinonaltrindole: A selective κ-opioid receptor antagonist used in similar research applications.
JDTic: A long-acting κ-opioid receptor antagonist with a different mechanism of action.
These compounds share the ability to selectively block κ-opioid receptors, but this compound is particularly noted for its high selectivity and effectiveness in various research settings.
Properties
IUPAC Name |
(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H43N3O6.2ClH/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19;;/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2;2*1H/t27-,28-,35+,36+,37+,38+,39-,40-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJPJLHRMGPDPV-LZQROVCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H45Cl2N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018083 | |
Record name | nor-Binaltorphimine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113158-34-2 | |
Record name | Norbinaltorphimine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113158342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | nor-Binaltorphimine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORBINALTORPHIMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8WNP37PIV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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